
Chloroacetic acid
Overview
Description
Chloroacetic acid, also known as monothis compound, is an organochlorine compound with the formula ClCH₂CO₂H. It is a colorless solid that is highly soluble in water and various organic solvents. This compound is a useful building block in organic synthesis and has a wide range of applications in different industries .
Preparation Methods
Chloroacetic acid can be prepared through several synthetic routes:
Chlorination of Acetic Acid: This is the predominant method, where acetic acid is chlorinated in the presence of acetic anhydride as a catalyst.
Hydrolysis of Trichloroethylene: Trichloroethylene is hydrolyzed in the presence of sulfuric acid to produce this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in chloroacetic acid is highly susceptible to nucleophilic displacement due to its position alpha to the electron-withdrawing carboxylic group. This reactivity enables diverse syntheses:
Example reaction with hydroxide ions :
Reagent | Product | Conditions |
---|---|---|
NH₃ (aqueous) | Glycine (aminoacetic acid) | Basic, heating |
NaSH | Thioglycolic acid (HSCH₂COOH) | Reflux in ethanol |
Alkoxides (RO⁻) | Alkyl chloroacetates | Acidic catalysis |
This substitution is pivotal in synthesizing herbicides (e.g., 2,4-D) and pharmaceuticals .
Esterification and Condensation Reactions
This compound reacts with alcohols or olefins to form esters, which serve as intermediates in polymer and agrochemical production:
Esterification with methanol :
Key applications :
-
Synthesis of carboxymethyl cellulose (CMC) via reaction with cellulose .
-
Production of adrenaline precursors through chloroacetyl chloride intermediates .
Acid-Base Reactions and Salt Formation
As a strong monobasic acid (), this compound readily reacts with bases, carbonates, and metals:
Reaction with sodium carbonate :
Metal interactions :
Formation of Acid Derivatives
This compound reacts with halogenating agents to form reactive derivatives like chloroacetyl chloride:
Reaction with phosphorus pentachloride :
Other derivatives :
-
Amides : Formed via reaction with amines (e.g., synthesis of glyphosate precursors) .
-
Anhydrides : Generated using acetic anhydride under catalytic conditions .
Thermal Decomposition
At temperatures above 189°C, this compound decomposes exothermically, releasing toxic gases (HCl, CO) and leaving carbonaceous residues .
Aqueous Decomposition
In neutral or acidic solutions, H-atom abstraction leads to:
Rate constants for aqueous decomposition vary with pH, peaking in neutral conditions due to anion reactivity .
Hazardous Reactivity
This compound participates in hazardous reactions with:
Environmental and Atmospheric Reactions
This compound forms in the atmosphere via:
Scientific Research Applications
Chemical Synthesis
Chloroacetic acid is primarily recognized for its role in the production of various chemical compounds:
- Carboxymethylcellulose (CMC) : Approximately 30% of the global production of this compound is directed towards manufacturing CMC, which is used in adhesives, detergents, and food products as a thickener and stabilizer .
- Herbicides and Pesticides : It serves as an intermediate in the synthesis of several herbicides, including glyphosate, which is one of the most widely used herbicides globally. This compound is also involved in producing other agrochemicals essential for modern agriculture .
- Pharmaceuticals : The compound is crucial in synthesizing various pharmaceuticals, including ibuprofen, diclofenac sodium salt, and synthetic caffeine. Its derivatives are used in producing adrenaline, a vital medication for treating anaphylactic shock .
Table 1: Key Applications of this compound
Application Area | Specific Uses |
---|---|
Chemical Synthesis | Carboxymethylcellulose (CMC), thioglycolic acid |
Agrochemicals | Glyphosate, herbicides, insecticides |
Pharmaceuticals | Ibuprofen, adrenaline |
Personal Care Products | Surfactants in shampoos and cosmetics |
Industrial Chemicals | PVC stabilizers, dyes |
Industrial Applications
This compound's applications extend to various sectors:
- Textiles and Paper : In textile processing, it acts as a dyeing agent and a finishing agent. In paper manufacturing, it is used to produce chemicals that enhance paper quality .
- Surfactants : It is utilized in producing surfactants such as betaines that are essential for personal care products and cleaning agents .
- Plastics : The compound is employed as a stabilizer in polyvinyl chloride (PVC) production, improving the durability and performance of plastic products .
Case Study: Glyphosate Production
Glyphosate production exemplifies the significance of this compound in agriculture. As a key ingredient for herbicides, glyphosate's synthesis involves this compound as an intermediate. The demand for glyphosate has led to extensive use of this compound in agrochemical manufacturing processes.
Environmental and Safety Considerations
While this compound has numerous applications, it poses certain risks. Studies indicate potential genotoxic effects associated with exposure to this compound . Therefore, strict safety protocols are essential when handling this compound to mitigate health risks.
Table 2: Toxicological Data on this compound
Mechanism of Action
The mechanism of action of chloroacetic acid involves its ability to act as an alkylating agent. The α-chlorine atom is highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. This reactivity makes this compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Chloroacetic acid is part of a family of chloroacetic acids, which includes dithis compound and trithis compound. These compounds differ in the number of chlorine atoms attached to the acetic acid molecule:
Dithis compound (CHCl₂COOH): It has two chlorine atoms and is used in the treatment of warts and as a chemical intermediate.
Trithis compound (CCl₃COOH): It has three chlorine atoms and is used as a precipitant for proteins, DNA, and RNA in biochemistry.
This compound is unique due to its balance of reactivity and stability, making it a versatile intermediate in various chemical reactions and industrial applications .
Biological Activity
Chloroacetic acid (CAA) is a halogenated acetic acid with significant biological activity, particularly in toxicological contexts. This compound is widely used in various industrial applications, including herbicides, pharmaceuticals, and chemical synthesis. Understanding its biological activity is essential for assessing health risks associated with exposure.
This compound is characterized by its ability to disrupt cellular processes. It acts primarily through the inhibition of mitochondrial aconitase, a key enzyme in the tricarboxylic acid cycle. This inhibition can lead to metabolic disturbances and has been implicated in cardiac toxicity and other systemic effects .
Genotoxicity and Carcinogenic Potential
Research indicates that this compound has genotoxic potential. In various studies, it has shown the ability to induce DNA damage, which raises concerns about its long-term carcinogenic effects. The National Toxicology Program (NTP) reported that CAA exposure resulted in significant alterations in organ weights and biochemical indices, suggesting a dose-dependent relationship with toxicity .
Cardiovascular Effects
This compound has been linked to cardiovascular toxicity. In animal studies, doses as low as 150 mg/kg/day resulted in decreased cholinesterase activity and increased liver weights, indicating hepatic stress. More critically, higher doses led to myocardial degeneration and significant cardiac dysfunction .
Table 1: Summary of Toxicological Findings
Study | Subject | Dose (mg/kg/day) | Effects Observed |
---|---|---|---|
NTP (1992) | Mice | 0 - 200 | Mortality, decreased heart weight |
NTP (1992) | Rats | 60 | Cardiac lesions, increased liver weight |
Occupational Incident | Human | NA | Neurological damage, heart failure |
Case Studies
- Occupational Exposure Incident : A case study involving a chemical plant worker exposed to monothis compound highlighted severe skin burns and systemic poisoning symptoms such as lethargy and dyspnoea following inadequate treatment after exposure . This incident underscores the importance of safety protocols in industrial settings.
- Animal Studies : In a study examining the pharmacokinetics of chloroacetic acids in rats, coadministration with trihalomethanes significantly increased their blood concentration levels, highlighting potential interactions that could enhance toxicity .
Environmental Impact
This compound also poses risks to aquatic ecosystems. Research demonstrated that exposure to CAA can induce lipid peroxidation and apoptosis in algal species such as Microcystis aeruginosa and Chlorella vulgaris, leading to reduced growth rates and chlorophyll production . This suggests that CAA not only affects human health but also has detrimental effects on environmental health.
Properties
IUPAC Name |
2-chloroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCAUTSVDIKZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2, Array, CH2ClCOOH | |
Record name | CHLOROACETIC ACID, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/374 | |
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Record name | CHLOROACETIC ACID | |
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Record name | chloroacetic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chloroacetic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3926-62-3 (hydrochloride salt) | |
Record name | Chloroacetic acid [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079118 | |
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DSSTOX Substance ID |
DTXSID4020901 | |
Record name | Chloroacetic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4020901 | |
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Molecular Weight |
94.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroacetic acid, solid is a colorless to light-brown crystalline material. It is soluble in water and sinks in water. Combustible. It is transported as a molten liquid and therefore can cause thermal burns. It is toxic by ingestion, skin absorption and inhalation of dust. It is corrosive to metals and tissue., Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colorless, white, or light-brown crystals with a vinegar-like odor; [HSDB], Solid, COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR., Colorless solution of the white crystalline solid. | |
Record name | CHLOROACETIC ACID, SOLID | |
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Record name | Acetic acid, 2-chloro- | |
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Record name | Chloroacetic acid | |
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Record name | CHLOROACETIC ACID | |
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Boiling Point |
372 °F at 760 mmHg (EPA, 1998), 189.1 °C, 187.00 to 190.00 °C. @ 760.00 mm Hg, 189 °C | |
Record name | CHLOROACETIC ACID, SOLID | |
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Record name | Chloroacetic acid | |
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Record name | Chloroacetic acid | |
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Flash Point |
302 °F (EPA, 1998), 126 °C, 259 °F (126 °C) (Closed cup), 126 °C c.c., 259 °F | |
Record name | CHLOROACETIC ACID, SOLID | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 8.58X10+5 mg/L at 25 °C, Soluble in ethanol, diethyl ether, benzene, chloroform; slightly soluble in carbon tetrachloride, ... good solubility in methanol, acetone, diethyl ether, and ethanol, but is only sparingly soluble in hydrocarbons and chlorinated hydrocarbons., 858 mg/mL at 25 °C, Solubility in water at 20 °C: very good | |
Record name | CHLOROACETIC ACID, SOLID | |
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Record name | Chloroacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |
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Density |
1.4043 at 104 °F (EPA, 1998) - Denser than water; will sink, 1.58 at 20 °C/20 °C (solid), Density: 1.4043 g/cu cm at 40 °C, Density: 1.3703 at 65 °C/4 °C (liquid); 1.58 at 20 °C/20 °C (solid), Density (at 20 °C): 1.58 g/cm³, 1.328 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROACETIC ACID | |
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Vapor Density |
3.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.26 (Air = 1), Relative vapor density (air = 1): 3.3 | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Vapor Pressure |
1 mmHg at 109.4 °F (EPA, 1998), 0.06 [mmHg], 6.5X10-2 mm Hg (8.68X10-3 kPa) at 25 °C, Vapor pressure, Pa at 25 °C: | |
Record name | CHLOROACETIC ACID, SOLID | |
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URL | https://cameochemicals.noaa.gov/chemical/374 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chloroacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1392 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Chloroacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
In vitro, MCA blocks the cell energy supply in an as yet incompletely resolved manner, leading to a gradual decrease in ATP generation and in protein synthesis. Supplementation of intermediates of the Krebs-cycle or of acetyl-donors does not reduce this effect whereas incubation with the sodium salt of MCA causes a slow but marked decrease in the activity of pyruvate dehydrogenase and to a lesser degree of keto-glutarate dehydrogenase ... . | |
Record name | Chloroacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
High purity 99+% chloroacetic acid will contain less than 0.5% of either acetic acid or dichloroacetic acid. Other impurities that may be present in small amounts are water and hydrochloric acid., Technical grade is about 90% pure., Purity: > 99%; Impurity: dichloroacetic acid < 0.3%, acetic acid < 0.2%, Fe < 0.0005%, Pb < 0.0001%, Dichloroacetic acid; acetic acid; water; sodium dichloroacetate; sodium acetate; sodium chloride; sodium glycolate; ethylmonochloroacetate; ethanol; iron and lead. | |
Record name | Chloroacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic prisms, Colorless or white deliquescent crystals, Colorless to light-brownish crystals, Colorless, hygroscopic, crystalline solid, which occurs in monoclinically prismatic structures ... | |
CAS No. |
79-11-8 | |
Record name | CHLOROACETIC ACID, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/374 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chloroacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chloroacetic acid [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | chloroacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Monochloroacetic acid | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/monochloroacetic-acid-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Acetic acid, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHLOROACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GD84Y125G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Chloroacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chloroacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | MONOCHLOROACETIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/952 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
145 °F (EPA, 1998), 50-63 °C, Exists in alpha, beta, and gamma forms having mp 63 °C, 55-56 °C, and 50 °C respectively. MP for acid of commerce: 61-63 °C, Heat of fusion at the melting point = 1.2285X10+7 J/kmol, 52.5 °C | |
Record name | CHLOROACETIC ACID, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/374 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloroacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1392 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Chloroacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chloroacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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